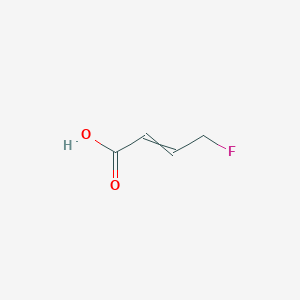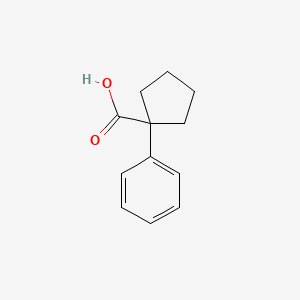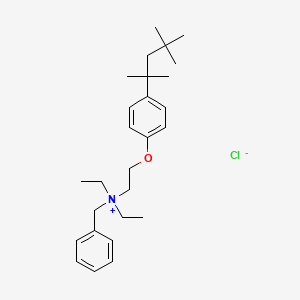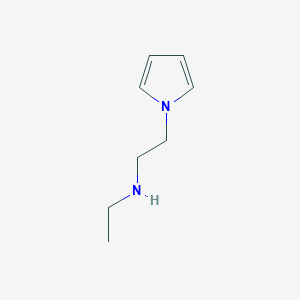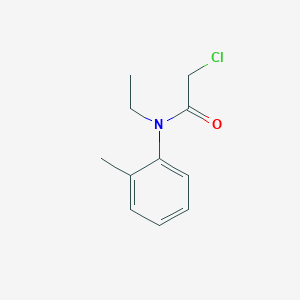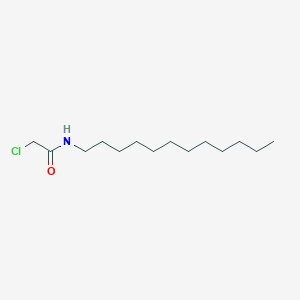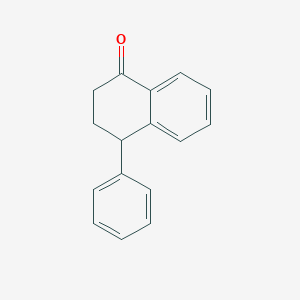
クロロシクロペンタン
概要
説明
Chlorocyclopentane is a chemical compound used in the preparation of diastereomeric activation products .
Synthesis Analysis
The synthesis of cyclopentenes, which are related to chlorocyclopentane, involves the reaction of organocerium reagents with cycloalkanones .
Molecular Structure Analysis
Chlorocyclopentane has a molecular formula of C5H9Cl. Its average mass is 104.578 Da and its monoisotopic mass is 104.039276 Da .
Chemical Reactions Analysis
The thermal dehydrochlorination reactions of chlorocyclopentane result in cyclopentene and HCl . Another study discusses the nucleophilic substitution reaction with two reactive centers .
Physical And Chemical Properties Analysis
Chlorocyclopentane has a density of 1.0±0.1 g/cm3, a boiling point of 114.0±0.0 °C at 760 mmHg, and a vapor pressure of 24.0±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 33.8±3.0 kJ/mol .
科学的研究の応用
有機合成
クロロシクロペンタンは、有機合成において重要な中間体です。その反応性により、多くの有機分子に見られる一般的な構造モチーフであるシクロペンタン環を形成できます。 様々な官能基を導入するための求核置換反応を起こすことができ、複雑な有機化合物の合成を助けます .
製薬用途
製薬業界では、クロロシクロペンタンは様々な薬物の合成における出発物質として役立ちます。その誘導体は、鎮痛剤、抗けいれん剤、抗炎症剤などの治療薬の製造に使用されます。 この化合物の化学反応における汎用性により、創薬開発において不可欠な構成要素となっています .
農薬生産
クロロシクロペンタンは、農薬や除草剤などの農薬の製造に使用されます。 その化学的性質により、害虫や病気から作物を保護する化合物を合成でき、農業収量と食料安全保障の向上に貢献しています .
染料中間体
この化合物は、繊維、インク、プラスチックなどのための着色剤を製造する染料の製造にも使用されます。 クロロシクロペンタンは様々な試薬と反応する能力があり、様々な特性と用途を持つ幅広い染料の製造を可能にします .
材料科学
材料科学では、クロロシクロペンタンはポリマーや樹脂の合成に使用できます。 ポリマー鎖への組み込みにより、柔軟性、耐薬品性、耐熱性などの望ましい特性を付与でき、新素材開発に役立ちます .
分析化学
クロロシクロペンタンは、分析化学において標準物質または参照物質として機能することができます。 その明確な物理的および化学的特性により、機器の校正や分析方法の検証に使用することができ、化学分析の精度と正確性を確保します .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
chlorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCXABJQNJPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061306 | |
| Record name | Cyclopentane, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-28-9 | |
| Record name | Chlorocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO3F41CL9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorocyclopentane?
A1: Chlorocyclopentane has the molecular formula C5H9Cl and a molecular weight of 104.59 g/mol.
Q2: What spectroscopic data is available for Chlorocyclopentane?
A2: Several spectroscopic techniques have been used to characterize Chlorocyclopentane. Infrared (IR) spectroscopy has been used to study its conformational analysis and vibrational modes. [, ] Microwave spectroscopy has also been employed to determine its rotational constants, structure, and quadrupole coupling constants. [, ] Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the structure of related compounds, like the 1-methylcyclopentyl cation. []
Q3: What are the stable conformations of Chlorocyclopentane?
A3: Chlorocyclopentane exists as a mixture of two conformers: axial and equatorial. The equatorial conformer is more stable in both the liquid and crystal I phase. [] Gas-phase electron diffraction studies further confirmed the presence of pseudorotation in Chlorocyclopentane, indicating flexibility in its ring structure. []
Q4: How does temperature affect the conformational equilibrium of Chlorocyclopentane?
A4: IR spectra recorded at various temperatures revealed that crystal II contains a significantly smaller proportion of the equatorial conformer compared to the liquid and crystal I phases, suggesting a shift in conformational equilibrium with temperature changes. []
Q5: What is the residual entropy of Chlorocyclopentane at absolute zero?
A5: The mixing of conformers does not contribute significantly to residual entropy at absolute zero. This is because spectral analysis indicates that crystal II, the phase present at such low temperatures, predominantly consists of a single conformer. []
Q6: How does Chlorocyclopentane react in free radical substitution reactions?
A6: Studies on gas-phase chlorination of Chlorocyclopentane revealed that the trans to cis product ratio for 1,2-dichlorocyclopentane is significantly higher than that for 1-methyl-2-chlorocyclopentane. This suggests an interaction between the chlorine substituent's 3pz orbital and the half-filled π-orbital of the 2-chlorocyclopentyl radical intermediate. []
Q7: What is the role of Chlorocyclopentane in the synthesis of dicyclopentyl dimethoxy silane?
A7: Chlorocyclopentane serves as a starting material in the synthesis of dicyclopentyl dimethoxy silane via a Grignard reaction. It reacts with magnesium to form a Grignard reagent, which subsequently reacts with tetramethyl orthosilicate to yield the desired product. []
Q8: Can Chlorocyclopentane be used as a promoter in polymerization reactions?
A8: Research has shown that Chlorocyclopentane can act as a promoter in polyethylene polymerization using a MgCl2 (ethoxide type)/TiCl4/AlEt3/H2 catalyst system. Its addition can significantly enhance productivity and influence the properties of the resulting polyethylene, such as melt flow index, particle size distribution, and crystallinity. []
Q9: How does Chlorocyclopentane participate in C-H activation reactions?
A9: Studies employing a rhodiumtrispyrazolylborate complex demonstrate that Chlorocyclopentane undergoes selective C-H bond cleavage when reacted with the photochemically generated [Tp'Rh(CNR)] fragment. The reaction predominantly yields terminal C-H activation products, with some evidence of alpha-chloro C-H activation. []
Q10: What are the key thermodynamic properties of Chlorocyclopentane?
A10: Calorimetric measurements have provided valuable thermodynamic data for Chlorocyclopentane, including heat capacity in crystalline and liquid phases, enthalpy of fusion, enthalpy of vaporization, and standard molar entropy. These values are crucial for understanding its behavior in various chemical processes. []
Q11: How does the presence of Chlorocyclopentane affect the formation of methane hydrates?
A11: Studies on mixed hydrate formation show that Chlorocyclopentane, being water-insoluble, acts as a promoter for methane hydrate formation. Compared to pure methane hydrate, the mixed hydrate forms more readily. This property is valuable in applications such as natural gas storage and transportation. []
Q12: Have computational methods been used to study Chlorocyclopentane?
A12: Yes, computational chemistry has played a role in understanding the properties and reactivity of Chlorocyclopentane and its derivatives. For instance, molecular orbital calculations have been used to predict the delocalization energy of the carbocation formed during the solvolysis of 7-chlorobicyclo[2.2.1]heptadiene, a compound structurally related to Chlorocyclopentane. [] Additionally, ab initio calculations and RRKM/Master Equation modeling have been employed to investigate the kinetics and mechanisms of dehydrochlorination reactions of chloroalkanes, including Chlorocyclopentane. These computational approaches provide valuable insights into reaction pathways, transition state structures, and rate constants. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





